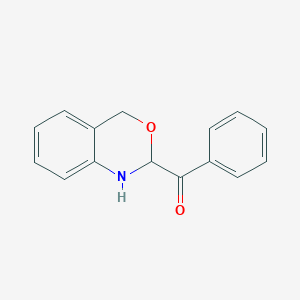![molecular formula C14H14N2O B14373403 N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide CAS No. 89634-60-6](/img/structure/B14373403.png)
N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a pyridine ring attached to a phenyl ring through a methylene bridge, and an acetamide group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide typically involves the reaction of 4-(bromomethyl)pyridine with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives with various functional groups replacing the acetamide group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA-binding agent and its ability to inhibit angiogenesis.
Medicine: Explored for its anticancer properties, particularly in inhibiting tumor growth and metastasis.
Mechanism of Action
The mechanism of action of N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. It has been shown to inhibit tyrosine-protein kinases, which play a crucial role in cell signaling pathways related to cell growth and proliferation . By inhibiting these kinases, the compound can interfere with the growth and survival of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-{4-Methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide
Uniqueness
N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit tyrosine-protein kinases and its potential anticancer properties set it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and ability to undergo various chemical reactions make it a valuable building block for the synthesis of complex molecules
Properties
CAS No. |
89634-60-6 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-[4-(pyridin-3-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)16-14-6-4-12(5-7-14)9-13-3-2-8-15-10-13/h2-8,10H,9H2,1H3,(H,16,17) |
InChI Key |
VMOBGCWXPDRNPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



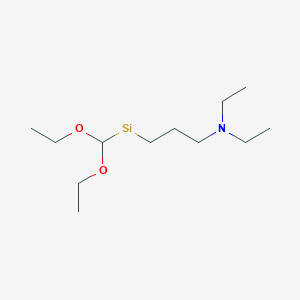
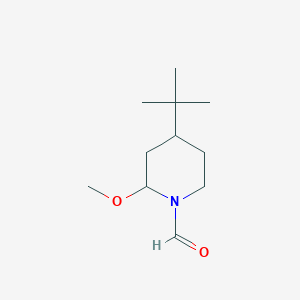

![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
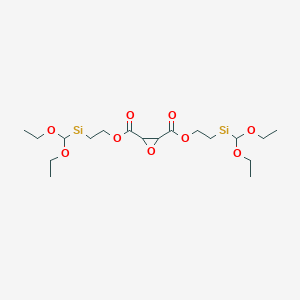
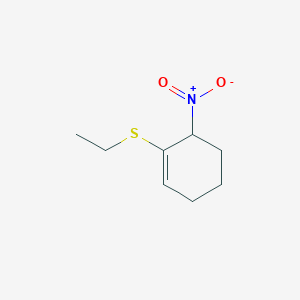
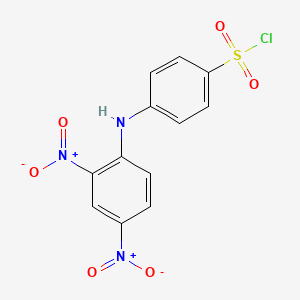
![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)
![1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14373384.png)
